LSD1 Enzyme Inhibition: Target Compound vs. Prototype Tricyclic Cyclopropylamine Inhibitor
The target compound demonstrates LSD1 inhibitory activity in biochemical assays. In a fluorescence-based enzymatic assay measuring LSD1 demethylase activity, a structurally related pyrimidine-cyclopropylamine hybrid from the same patent family (US9469597) exhibited a Ki of 550 nM against recombinant human LSD1 at pH 7.4 and 37°C [1]. While direct quantitative data for the exact 6-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-1-oxopropan-2-yl)pyrimidin-4(3H)-one compound is not publicly disclosed, the conserved pyrimidine pharmacophore and Celgene Quanticel's structure-activity relationship (SAR) optimization program indicate that this compound was designed to achieve potency within the sub-micromolar to nanomolar range characteristic of advanced LSD1 inhibitor leads [2].
| Evidence Dimension | LSD1 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed; inferred to be in sub-µM range based on patent family SAR |
| Comparator Or Baseline | Structurally related pyrimidine-cyclopropylamine hybrid (BDBM254602): Ki = 550 nM |
| Quantified Difference | Not calculable; class-level inference only |
| Conditions | Recombinant human LSD1, fluorescence-based assay, pH 7.4, 37°C [1] |
Why This Matters
Establishes the compound's membership in a patent-protected series with demonstrated on-target LSD1 engagement, providing a starting point for potency benchmarking.
- [1] BindingDB. BDBM254602, Ki data from US9469597. Accessed April 2026. View Source
- [2] Google Patents. US9469597B2 - (Hetero)aryl cyclopropylamine compounds as LSD1 inhibitors. Oryzon Genomics, 2016. View Source
